Physicochemical Properties of Pivmecillinam Hydrochloride: A Technical Guide for Researchers
Physicochemical Properties of Pivmecillinam Hydrochloride: A Technical Guide for Researchers
Introduction
Pivmecillinam Hydrochloride is the hydrochloride salt of pivmecillinam, an orally active prodrug of the β-lactam antibiotic mecillinam.[][2] Upon oral administration, it is rapidly absorbed and hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to release the active antibacterial agent, mecillinam.[2][3] Mecillinam exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria, and is clinically used for the treatment of lower urinary tract infections (UTIs), particularly those caused by Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus.[3][4][5]
This technical guide provides an in-depth overview of the core physicochemical properties of Pivmecillinam Hydrochloride. It includes tabulated quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its metabolic pathway and analytical workflows, designed to support professionals in research and drug development.
Chemical and Physical Properties
Pivmecillinam Hydrochloride is a white or almost white crystalline powder.[][6] Its fundamental properties are summarized in Table 1.
Table 1: General Physicochemical Properties of Pivmecillinam Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | [7][8] |
| Molecular Formula | C₂₁H₃₄ClN₃O₅S | [7] |
| Molecular Weight | 476.03 g/mol | [][4][7] |
| CAS Number | 32887-03-9 | [4][7] |
| Appearance | White or almost white crystalline powder | [][2][6] |
| Melting Point | 172-173 °C | [][9] |
| pKa (Strongest Acidic) | 13.66 (Predicted) | [8][10] |
| pKa (Strongest Basic) | 7.91 (Predicted) |[8][10] |
Solubility
Pivmecillinam Hydrochloride's solubility is a critical factor for formulation and experimental design. It is freely soluble in water and polar organic solvents like ethanol and methanol.
Table 2: Solubility Profile of Pivmecillinam Hydrochloride
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Freely soluble (95 mg/mL) | [][4][6] |
| Ethanol (anhydrous) | Freely soluble (95 mg/mL) | [][4][6] |
| Methanol | Freely soluble | [][6] |
| Dimethyl Sulfoxide (DMSO) | 34 - 95 mg/mL | [4][11][12] |
| Acetone | Slightly soluble |[][6] |
Stability and Storage
Storage: For long-term preservation of the powder, storage at -20°C is recommended, which maintains stability for up to three years.[][4][12] Stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. Solutions stored at -20°C should be used within one month, while storage at -80°C can extend stability for up to six months.[11]
Chemical Stability: Pivmecillinam is an ester prodrug and is susceptible to hydrolysis. It is relatively stable in acidic solutions but is unstable in neutral or alkaline conditions.[13] In human plasma, both pivmecillinam and its active form, mecillinam, are unstable. Their stability can be significantly enhanced for analytical purposes by acidifying the plasma samples.[14][15][16]
Mechanism of Action and Bioactivation
Pivmecillinam itself is not an active antibacterial agent.[13] Its therapeutic effect is dependent on its in-vivo conversion to mecillinam. This bioactivation process is highly efficient.
-
Absorption and Hydrolysis: After oral administration, Pivmecillinam Hydrochloride is well absorbed and rapidly hydrolyzed by non-specific esterases.[3][17] This enzymatic cleavage releases the active moiety, mecillinam.[5]
-
Target Binding: Mecillinam is a β-lactam antibiotic that interferes with the biosynthesis of the bacterial cell wall.[17][18] Unlike most penicillins that target PBP-1A, -1B, or -3, mecillinam has a high and specific binding affinity for Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria.[3][19][20]
-
Inhibition and Lysis: The binding to PBP-2 inhibits the polymerization and cross-linking of peptidoglycan, which is essential for maintaining the structural integrity of the bacterial cell wall.[17] This disruption leads to the weakening of the cell wall and subsequent cell lysis.[18]
Caption: Bioactivation of Pivmecillinam and its mechanism of action on bacteria.
Experimental Protocols
Accurate quantification and analysis of Pivmecillinam Hydrochloride are essential for research. Below are methodologies derived from published literature.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for pharmacokinetic studies, allowing for the simultaneous determination of the unstable pivmecillinam and its active metabolite mecillinam in human plasma.[14][15]
-
Objective: To quantify pivmecillinam and mecillinam in plasma.
-
Sample Preparation:
-
To stabilize the analytes, acidify human plasma samples immediately after collection.
-
Perform protein precipitation by adding acetonitrile to the plasma sample.
-
Use Cephalexin as an internal standard.[14]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Parameters:
References
- 2. e-lactancia.org [e-lactancia.org]
- 3. drugs.com [drugs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. buzzrx.com [buzzrx.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Pivmecillinam Hydrochloride | C21H34ClN3O5S | CID 115162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pivmecillinam hydrochloride | CAS#:32887-03-9 | Chemsrc [chemsrc.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. glpbio.com [glpbio.com]
- 12. Pivmecillinam hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 13. karger.com [karger.com]
- 14. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]
- 16. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. (2022) | Lu-Ning Sun | 1 Citations [scispace.com]
- 17. urology-textbook.com [urology-textbook.com]
- 18. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pivmecillinam hydrochloride | 32887-03-9 | HBA88703 [biosynth.com]
